5,7-dimethyl-N-[(E)-1-phenylpropan-2-ylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5,7-dimethyl-N-[(E)-1-phenylpropan-2-ylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is fused with various functional groups, making it a versatile molecule for various scientific applications.
Preparation Methods
The synthesis of 5,7-dimethyl-N-[(E)-1-phenylpropan-2-ylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scaling up this reaction and optimizing conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. For example, the compound can be oxidized to form corresponding oxo derivatives or reduced to form amine derivatives . Substitution reactions can occur at the triazolo[1,5-a]pyrimidine core, leading to the formation of various substituted derivatives .
Scientific Research Applications
5,7-dimethyl-N-[(E)-1-phenylpropan-2-ylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has numerous applications in scientific research. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . It also shows promise in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, this compound has applications in material sciences, where it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways related to cell growth and proliferation . By inhibiting these enzymes, the compound can effectively reduce the growth of cancer cells and other hyperproliferative disorders . The molecular targets and pathways involved in its mechanism of action are still under investigation, but its potential as a therapeutic agent is promising.
Comparison with Similar Compounds
Compared to other similar compounds, 5,7-dimethyl-N-[(E)-1-phenylpropan-2-ylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique structure and diverse biological activities. Similar compounds include 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine and its derivatives, such as 5,7-diethyl-1,2,4-triazolo[1,5-a]pyrimidine and 7-isobutyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine . These compounds share a similar triazolo[1,5-a]pyrimidine core but differ in their functional groups, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
5,7-dimethyl-N-[(E)-1-phenylpropan-2-ylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-11-9-13(3)23-17(18-11)19-15(22-23)16(24)21-20-12(2)10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,21,24)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFIRVCIUCKNGC-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=C(C)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C(\C)/CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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